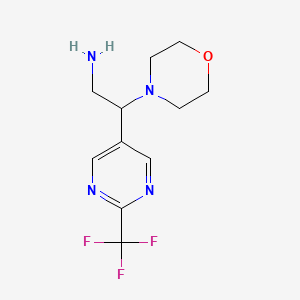
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
Descripción general
Descripción
“4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C12H16F3N3. It has a molecular weight of 259.276 g/mol . The compound is sensitive to air .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a methylpiperazine group, and an aniline group. The InChI Key for this compound is ILGSVUPRBCGGLF-UHFFFAOYSA-N . The SMILES representation is CN1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F .Physical And Chemical Properties Analysis
This compound is air sensitive . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Quinoxalinecarbonitrile Derivatives : A study reported the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, highlighting the biological in vitro activities of these compounds. Derivatives like 4b, which is a 7-chloro-3-(4-methylpiperazin-1-yl) derivative, were found potent, indicating potential in pharmacological applications (Ortega et al., 2000).
New Amides Synthesis : Another research synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, which includes derivatives of 4-methylpiperazin-1-ylmethyl)aniline. This study contributes to the understanding of chemical properties and potential applications of these compounds (Koroleva et al., 2011).
Catalysis and Chemical Transformations
- Ruthenium-complex Catalysis : A study discussed the use of ruthenium-complex catalysis in the N-(cyclo)alkylation of aromatic amines with diols, which included the synthesis of derivatives like N-[m-(Trifluoromethyl)phenyl]-N‘-methylpiperazine. This process represents a novel approach to compound synthesis and chemical transformations (Koten et al., 1998).
Antimicrobial and Antitumor Applications
Eperezolid-like Molecules : Research on the synthesis of eperezolid-like molecules, starting from 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, indicates potential antimicrobial activities. These compounds showed high anti-Mycobacterium smegmatis activity, suggesting their relevance in antimicrobial research (Yolal et al., 2012).
G-Quadruplex Stabilizers : A study utilized 4-(4-methylpiperazin-1-yl)aniline as a template for designing small molecules that stabilize G-quadruplexes, with potential applications in anticancer therapy. The compounds showed enhanced potency in stabilizing G-quadruplexes, a novel approach for cancer treatment (Pomeislová et al., 2020).
Corrosion Inhibition
- DFT Study on Bipyrazole Derivatives : A theoretical study using density functional theory (DFT) on bipyrazolic-type compounds, including derivatives of 4-methylpiperazin-1-ylmethyl)aniline, explored their efficiency as corrosion inhibitors. This research contributes to the understanding of these compounds in industrial applications, particularly in corrosion prevention (Wang et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)9-10-2-3-11(17)8-12(10)13(14,15)16/h2-3,8H,4-7,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWAZMYBMAAMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676604 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | |
CAS RN |
694499-26-8 | |
| Record name | AP-24592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0694499268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AP-24592 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW56NE7FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


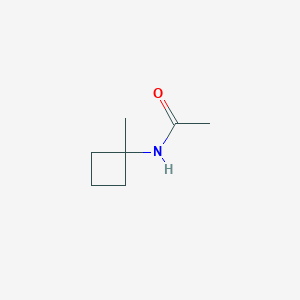
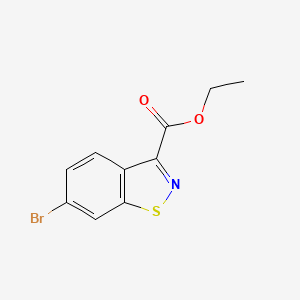
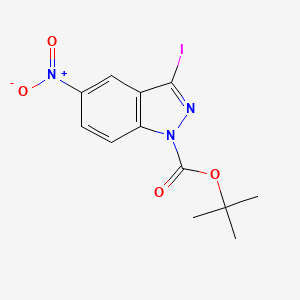
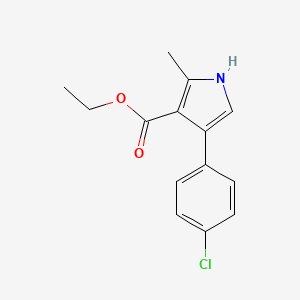
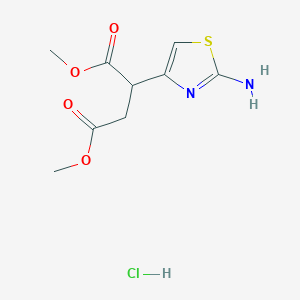
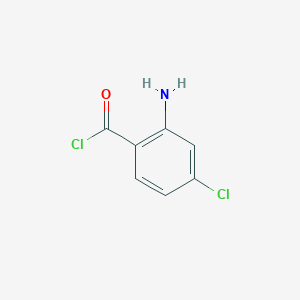
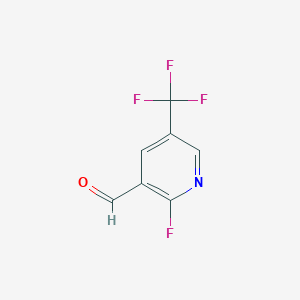
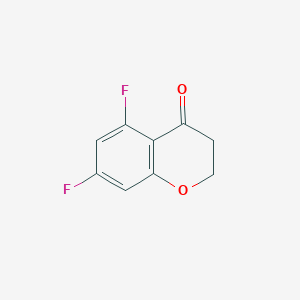
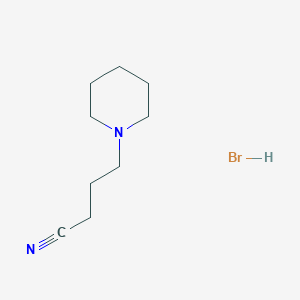
![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1394131.png)


![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)
